3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride

Description

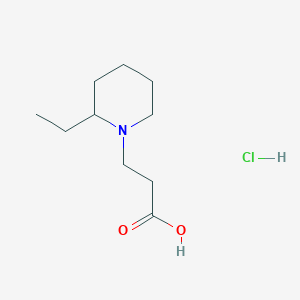

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride (CAS: 933719-77-8) is a piperidine-derived compound featuring a propanoic acid backbone substituted with a 2-ethylpiperidine moiety and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-ethylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-9-5-3-4-7-11(9)8-6-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHWAGQBBBJYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-ethylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : Engages in nucleophilic substitution to create various derivatives.

These reactions are fundamental for creating complex organic molecules used in pharmaceuticals and materials science.

Biological Studies

In biological research, this compound is utilized to explore biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes and drug interactions .

Pharmaceutical Development

The compound is investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural properties are conducive to modifications that can enhance pharmacological activity, making it relevant in the synthesis of new therapeutic agents .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations and processes, contributing to advancements in chemical manufacturing .

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-(2-Methylpiperidin-1-yl)propanoic acid hydrochloride | Similar piperidine structure with methyl substitution | Organic synthesis |

| 3-(2-Propylpiperidin-1-yl)propanoic acid hydrochloride | Propyl substitution on piperidine | Pharmaceutical research |

| 3-(2-Butylpiperidin-1-yl)propanoic acid hydrochloride | Butyl substitution on piperidine | Specialty chemicals |

Uniqueness

The ethyl substitution on the piperidine ring distinguishes this compound from its analogs, imparting unique chemical and physical properties that enhance its utility across various applications .

Case Studies and Research Findings

While specific case studies directly involving this compound were not detailed in the search results, its applications have been documented broadly across scientific literature. Research indicates that compounds with similar structures have been effective in:

- Targeting specific enzyme pathways involved in metabolic disorders.

- Developing novel drug candidates for conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems.

Further studies are warranted to elucidate the full range of biological activities and therapeutic potentials associated with this compound.

Mechanism of Action

The mechanism of action of 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-Based Propanoic Acid Derivatives

Several structurally related compounds share the piperidine-propanoic acid framework but differ in substituent positions and functional groups. Key examples from the Combi-Blocks catalog include:

Key Observations :

- Substituent Position : QZ-0818 and QD-4114 differ in the ethyl group placement (2- vs. 1-position on piperidine). This alters steric effects and binding affinity in biological systems.

- Functional Groups : QK-3932 is an ester derivative, which may improve membrane permeability compared to the carboxylic acid form in QZ-0816. However, the hydrochloride salt in QZ-0818 enhances aqueous solubility, critical for parenteral formulations .

Aromatic vs. Aliphatic Substituents

Compounds like 3-[3-(trifluoromethyl)phenyl]propanoic acid (Cinacalcet Hydrochloride precursor) replace the piperidine ring with a trifluoromethylphenyl group. This modification increases lipophilicity and enhances binding to calcium-sensing receptors, as seen in Cinacalcet’s therapeutic use for hyperparathyroidism . In contrast, QZ-0818’s aliphatic ethylpiperidine group may favor interactions with amine-binding pockets in neurological targets .

Thioester Derivatives

3-(Methylthio)propanoic acid esters (e.g., methyl or ethyl esters) exhibit low odor thresholds (7–180 µg·kg⁻¹), making them relevant in flavor and fragrance industries. However, QZ-0818’s hydrochloride form lacks volatile properties, highlighting how functional groups dictate application scope .

Pharmacological and Industrial Relevance

- Pharmaceuticals : QZ-0818’s hydrochloride salt is advantageous for drug formulations requiring high bioavailability. For example, dopamine hydrochloride (CAS: 62-31-7) similarly leverages ionic properties for rapid systemic absorption in neurological therapies .

- Chemical Synthesis : The ethyl ester in QK-3932 serves as a protecting group for carboxylic acids, enabling selective reactions in multi-step syntheses .

Physicochemical Properties

| Property | QZ-0818 (Target) | QK-3932 (Ester Analogue) | 3-[3-(Trifluoromethyl)phenyl]propanoic Acid |

|---|---|---|---|

| Solubility (Water) | High (ionic salt) | Moderate (ester) | Low (aromatic hydrophobic group) |

| Melting Point | >200°C | ~150°C | Not reported |

| Bioactivity | Receptor-targeted | Synthetic intermediate | Calcium receptor modulation |

Biological Activity

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20ClNO2

- Molecular Weight : 221.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and may influence receptor activity, particularly in the central nervous system (CNS). The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antinociceptive Activity : There is evidence supporting its role in pain modulation, making it a candidate for further investigation in pain management therapies.

- Antidepressant-like Effects : Some studies indicate that the compound may exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

Case Studies and Research Findings

- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed a significant reduction in neurodegeneration markers compared to control groups, indicating its potential as a therapeutic agent for neuroprotection .

- Antinociceptive Activity : In a pain model study, the compound was administered to rodents subjected to inflammatory pain. The results demonstrated a notable decrease in pain response, suggesting its efficacy as an analgesic .

- Mood Disorders Research : A behavioral study assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. The findings indicated that treatment with this compound significantly reduced immobility time, implying potential antidepressant properties .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds based on their biological activities:

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride in a laboratory setting?

Methodological Answer:

Synthesis typically involves coupling a piperidine derivative (e.g., 2-ethylpiperidine) with a propanoic acid precursor under controlled conditions. Key steps include:

- Acylation/alkylation reactions : Reacting 2-ethylpiperidine with a halogenated propanoic acid derivative (e.g., 3-chloropropanoic acid) in anhydrous solvents like dichloromethane or THF.

- Hydrochloride salt formation : Post-reaction, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Safety protocols : Conduct reactions in a fume hood to avoid inhalation hazards, and use PPE (gloves, goggles) as outlined in safety data sheets for similar piperidine derivatives .

Basic: How should researchers safely handle and store this compound to prevent degradation or hazards?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .

- Handling :

- Use chemical fume hoods to minimize airborne exposure during weighing or transfer .

- Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Avoid dust generation; use wet methods or inert gas purging during transfers .

Advanced: What strategies can be employed to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Study parameter analysis : Compare purity levels (e.g., HPLC data), dosage ranges, and model systems (in vitro vs. in vivo) across studies. For example, discrepancies in respiratory irritation thresholds may arise from differences in particle size or aerosolization methods .

- Batch variability : Characterize impurities (e.g., residual solvents, byproducts) using LC-MS and correlate with toxicity endpoints .

- Cross-validation : Replicate conflicting studies under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent choice or exposure duration .

Advanced: How can the stability of this compound under various pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated stability testing :

- Humidity control : Use desiccators or humidity chambers to assess hygroscopicity and hydrolysis rates .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify the ethylpiperidine moiety and propanoic acid backbone .

- Elemental analysis : Confirm chloride content (theoretical vs. experimental) to validate hydrochloride salt formation .

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare against a certified reference standard .

- TLC : Silica gel plates with a chloroform/methanol mobile phase to detect impurities .

Advanced: What experimental approaches are recommended to investigate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- Radiolabeled tracing : Synthesize a ¹⁴C-labeled analog and track metabolites in urine/feces via liquid scintillation counting .

- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using LC-MS/MS .

- Pharmacokinetic profiling : Conduct dose-ranging studies in rodents to calculate AUC, half-life, and bioavailability. Correlate with tissue distribution data .

Basic: What are the critical parameters for optimizing the yield of this compound in synthetic routes?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis .

- Stoichiometry : Maintain a 1.2:1 molar ratio of 2-ethylpiperidine to propanoic acid precursor to drive the reaction to completion.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .

Advanced: How can researchers mitigate the risk of respiratory irritation during aerosol-generating procedures involving this compound?

Methodological Answer:

- Engineering controls : Use local exhaust ventilation (e.g., fume hoods) and HEPA filters to capture airborne particles .

- Respiratory PPE : For high-exposure tasks (e.g., milling), use NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) .

- Operational protocols : Substitute dry powder handling with wet methods (e.g., slurry transfers) to suppress dust .

Basic: What are the key physicochemical properties of this compound that influence its solubility and formulation?

Methodological Answer:

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Test in buffers (pH 1–7.4) to identify optimal formulation conditions .

- LogP : Estimate partition coefficient using shake-flask or computational methods (e.g., ChemAxon) to predict membrane permeability .

- Melting point : Determine via DSC to assess crystallinity and stability .

Advanced: What computational tools are suitable for predicting the biological activity or receptor binding of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs, ion channels) .

- QSAR modeling : Train models on datasets of structurally related piperidine derivatives to predict ADMET properties .

- MD simulations : Simulate ligand-receptor dynamics in explicit solvent to refine binding affinity estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.